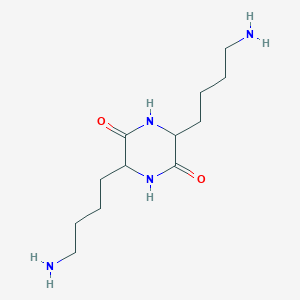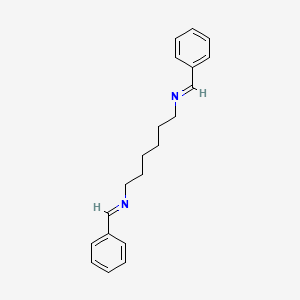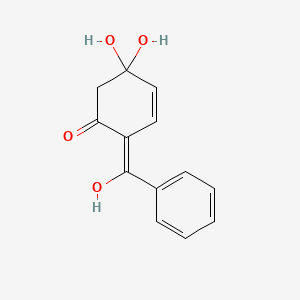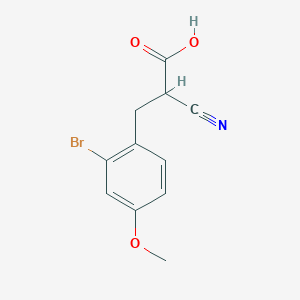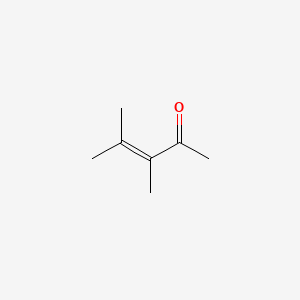![molecular formula C13H13NO6 B14748397 (3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one CAS No. 1530-59-2](/img/structure/B14748397.png)
(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one is a chemical compound characterized by its unique structure, which includes a five-membered oxolan-2-one ring and a nitrophenyl group with methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with oxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Introduction of new functional groups in place of the methoxy groups.
Aplicaciones Científicas De Investigación
(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Shares the same nitrophenyl group but differs in the presence of an ethanol moiety instead of the oxolan-2-one ring.
Thiophene Derivatives: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1530-59-2 |
|---|---|
Fórmula molecular |
C13H13NO6 |
Peso molecular |
279.24 g/mol |
Nombre IUPAC |
(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H13NO6/c1-18-11-6-9(5-8-3-4-20-13(8)15)10(14(16)17)7-12(11)19-2/h5-7H,3-4H2,1-2H3/b8-5+ |
Clave InChI |
VQQQXNNQIYCWKZ-VMPITWQZSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)/C=C/2\CCOC2=O)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)C=C2CCOC2=O)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




